molecular formula C16H18N2O2 B3449371 1-{1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}ethanone

1-{1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}ethanone

Cat. No. B3449371
M. Wt: 270.33 g/mol
InChI Key: NQYDCSJXYYQZBK-UHFFFAOYSA-N
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Description

1-{1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}ethanone is a synthetic compound that belongs to the class of indole derivatives. It has been extensively studied for its potential use as a pharmaceutical agent due to its unique chemical structure and pharmacological properties. In

Scientific Research Applications

Photophysical and Chemical Properties

  • Photophysical Behavior : A study on a novel 4-aza-indole derivative, similar in structure to 1-{1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}ethanone, demonstrated interesting photophysical properties, such as reverse solvatochromism behavior and high quantum yield, suggesting potential applications in bio- or analytical sensors and optoelectronic devices (Bozkurt et al., 2018).

Synthetic Applications and Molecular Characteristics

  • Synthesis of Complex Molecules : Research on the synthesis of complex molecules like ellipticine quinone from isatin involved intermediates structurally related to this compound. This underscores its role in creating intricate molecular structures (Ramkumar & Nagarajan, 2014).
  • Molecular Structure Analysis : Studies like the one on a pyridinium salt structurally close to our compound of interest used experimental and theoretical approaches to elucidate molecular structure, demonstrating the compound's utility in understanding complex molecular architectures (Labra-Vázquez et al., 2017).

Biological Applications

  • Antimicrobial Activity : Compounds structurally related to this compound have been synthesized and shown to exhibit antimicrobial activity. This suggests potential for similar compounds to be used in developing new antimicrobial agents (Nagarapu & Pingili, 2014).
  • Antioxidant and Antimicrobial Agents : Research on chalcone derivatives structurally similar to the compound showed promising antioxidant and antimicrobial activities, indicating potential for biomedical applications (Gopi et al., 2016).

properties

IUPAC Name

2-(3-acetylindol-1-yl)-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-12(19)14-10-18(15-7-3-2-6-13(14)15)11-16(20)17-8-4-5-9-17/h2-3,6-7,10H,4-5,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQYDCSJXYYQZBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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